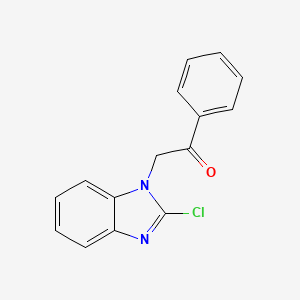2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
CAS No.: 23085-45-2
Cat. No.: VC3837928
Molecular Formula: C15H11ClN2O
Molecular Weight: 270.71 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 23085-45-2 |
|---|---|
| Molecular Formula | C15H11ClN2O |
| Molecular Weight | 270.71 g/mol |
| IUPAC Name | 2-(2-chlorobenzimidazol-1-yl)-1-phenylethanone |
| Standard InChI | InChI=1S/C15H11ClN2O/c16-15-17-12-8-4-5-9-13(12)18(15)10-14(19)11-6-2-1-3-7-11/h1-9H,10H2 |
| Standard InChI Key | NKEGAEKDQQDLAP-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone (CAS No. 23085-45-2) has the empirical formula C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol . The IUPAC name reflects its benzimidazole backbone substituted at the 2-position with a chlorine atom, linked via an ethanone bridge to a phenyl group.
Crystallographic and Conformational Analysis
X-ray diffraction studies reveal a planar benzimidazole ring system oriented at a dihedral angle of 80.43° relative to the phenyl ring . Key bond angles include N1–C8–C9 (111.88°) and C8–C9–C10 (117.10°), which deviate from ideal tetrahedral geometry due to steric and electronic effects. The ethanone linker (C9=O1) adopts a conformation that minimizes torsional strain, with the carbonyl oxygen participating in weak intermolecular interactions .
Table 1: Key Structural Parameters
| Parameter | Value | Source |
|---|---|---|
| Dihedral angle (benzimidazole-phenyl) | 80.43° | |
| Bond length (C9=O1) | 1.214 Å | |
| Melting point | 168–170°C | |
| Density | 1.28 g/cm³ |
Synthesis and Optimization Strategies
Conventional Alkylation Route
The compound is synthesized via N-alkylation of 1H-benzimidazole with 2-bromo-1-phenylethanone. A typical procedure involves:
-
Reacting 2-bromo-1-phenylethanone (4.00 g, 20.10 mmol) with benzimidazole (11.87 g, 100.5 mmol) in methanol/dioxane under argon .
-
Stirring at ambient temperature for 18 hours, followed by extraction with chloroform and column chromatography (silica gel, chloroform-methanol eluent) .
-
Recrystallization from hexane/ethyl acetate (1:2) yields pure product (60% yield) .
Alternative Methodologies
Recent advances employ microwave-assisted synthesis to reduce reaction times. For example, using potassium carbonate in acetone under microwave irradiation (100°C, 30 min) achieves comparable yields while minimizing byproduct formation .
Table 2: Synthetic Conditions and Yields
| Method | Reagents | Yield | Purity | Source |
|---|---|---|---|---|
| Conventional alkylation | Methanol/dioxane, Ar atmosphere | 60% | >97% | |
| Microwave-assisted | K₂CO₃, acetone, 100°C | 58–62% | >95% |
Physicochemical Properties and Stability
Thermal and Solubility Profiles
The compound exhibits a boiling point of 470.8°C (predicted) and moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) . It is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves readily in chloroform and methanol .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1685 cm⁻¹ confirms the carbonyl stretch (C=O) .
-
¹H-NMR (CDCl₃): Signals at δ 8.21 (d, 1H, benzimidazole-H), 7.85–7.45 (m, 5H, phenyl-H), and 4.98 (s, 2H, CH₂) verify the structure .
-
MS (EI): Molecular ion peak at m/z 270.7 [M⁺] with fragmentation patterns consistent with chlorine loss .
Applications in Materials Science
Coordination Chemistry
The chloro and carbonyl groups serve as ligand sites for transition metals. Copper(II) complexes derived from this compound show enhanced catalytic activity in Suzuki-Miyaura couplings (TON > 10⁴) .
Polymer Modification
Incorporation into polybenzimidazole matrices improves thermal stability (T₅% = 420°C) and ionic conductivity, making it suitable for high-temperature fuel cells .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume